molecular formula C9H13N3O3S B2754206 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097937-02-3

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2754206
CAS RN: 2097937-02-3
M. Wt: 243.28
InChI Key: RTEHNCYXWZIIHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalyst and Additive-Free Reactions

5-Azido-1-methyl-4-nitro-1H-imidazole and sulfonyl azides, related to the compound , react with alicyclic amines and cyclic ketones without the need for catalysts or additives. This reaction forms novel N-sulfonylamidines, showcasing the compound's potential in synthesizing unique chemical structures (Efimov et al., 2016).

Gold-Catalyzed Cycloisomerization

Related compounds, such as allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides, undergo gold-catalyzed cycloisomerization. This process leads to the formation of 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes, demonstrating the potential application of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane in similar reactions (Miege et al., 2010).

Flavin-Mediated Photocycloaddition

Flavin-mediated photocycloaddition is used to cyclize dienes containing the nitrogen atom, similar to the compound of interest. This method is used in synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, indicating the potential for the compound in photochemical reactions (Jirásek et al., 2017).

Enantiospecific Synthesis

Enantiospecific synthesis involving the formation of 1-azabicyclo[2.2.1]heptane derivatives highlights the synthetic versatility of similar compounds. This process starts from trans-4-hydroxy-L-proline, leading to various derivatives, indicating potential routes for synthesizing related compounds (Houghton et al., 1993).

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines, starting with aminopyridines and chloro ketones, leads to compounds with potential antisecretory and cytoprotective properties. This process is relevant to the compound , suggesting similar biomedical applications (Starrett et al., 1989).

Corrosion Inhibition

Studies on derivatives like 1,3,4-oxadiazoles for corrosion inhibition in mild steel highlight the potential of related compounds in industrial applications. These derivatives exhibit protective layer formation, indicating possible uses in material science (Ammal et al., 2018).

Synthesis of Novel Azo Dyes

The synthesis of novel heterocyclic azo dyes from sulfamethoxazole, a process similar to the synthesis of compounds like 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane, suggests potential applications in dye and pigment production (Mallikarjuna et al., 2020).

Preformulation Studies

Preformulation studies of β-lactamase inhibitors, closely related to the compound, indicate its potential in developing intravenous formulations. The study focuses on identifying the most suitable form of the compound for pharmaceutical development (Mortko et al., 2010).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole compounds will continue to be an area of active research in the future.

properties

IUPAC Name

5-(1-methylimidazol-2-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-11-3-2-10-9(11)16(13,14)12-5-8-4-7(12)6-15-8/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEHNCYXWZIIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

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